molecular formula C18H13F3N2O2 B12123306 Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate

Cat. No.: B12123306
M. Wt: 346.3 g/mol
InChI Key: TXQCWFITLUOBAE-UHFFFAOYSA-N
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Description

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate is a chemical compound with the molecular formula C18H13F3N2O2. It is known for its unique structure, which includes a quinoline ring substituted with a trifluoromethyl group and an amino group, linked to a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the amino group can form hydrogen bonds with biological macromolecules, further stabilizing its interaction with targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

Biological Activity

Methyl 4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate, with the CAS number 1216574-53-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₈H₁₃F₃N₂O₂
  • Molecular Weight : 346.3 g/mol
  • Structure : The compound features a quinoline moiety substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

This compound has been studied for its potential anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown promising results in inhibiting the growth of leukemia and breast cancer cells in vitro and in vivo models.

A study indicated that quinoline derivatives exhibit IC₅₀ values in the low micromolar range against MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute myeloid leukemia) cell lines, suggesting that modifications like trifluoromethyl substitutions can enhance potency .

Cell Line IC₅₀ (µM) Reference
MDA-MB-2315.85
MV4;114.53

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against resistant strains of bacteria. Related compounds have shown efficacy in inhibiting growth against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa through mechanisms involving disruption of bacterial cell wall synthesis and protein inhibition .

In vitro tests have demonstrated minimum inhibitory concentration (MIC) values indicating effective antibacterial activity:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus12.5
Pseudomonas aeruginosa15.0

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly influences the biological activity of quinoline derivatives. This modification enhances lipophilicity and electron-withdrawing capacity, which are crucial for binding interactions with biological targets.

Research has shown that altering the position and type of substituents on the quinoline ring can lead to variations in potency and selectivity against different biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms .

Case Study 1: Antitumor Efficacy

In a preclinical model using xenografts of human cancer cells, this compound exhibited significant tumor reduction compared to control groups. The study highlighted its mechanism involving apoptosis induction via activation of caspase pathways .

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against multi-drug resistant strains. Results indicated a synergistic effect when combined with standard antibiotics, enhancing overall bactericidal activity .

Properties

Molecular Formula

C18H13F3N2O2

Molecular Weight

346.3 g/mol

IUPAC Name

methyl 4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C18H13F3N2O2/c1-25-17(24)11-2-5-13(6-3-11)23-16-8-9-22-15-7-4-12(10-14(15)16)18(19,20)21/h2-10H,1H3,(H,22,23)

InChI Key

TXQCWFITLUOBAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F

Origin of Product

United States

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